molecular formula C26H30ClN3O3 B14974611 5-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide

5-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide

Cat. No.: B14974611
M. Wt: 468.0 g/mol
InChI Key: NGWDHKGBSALBFL-UHFFFAOYSA-N
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Description

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and cyclohexyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chlorobenzylamine with isatoic anhydride to form the intermediate 3-chlorobenzylisatoic anhydride. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core. The final step involves the coupling of the quinazolinone intermediate with N-cyclohexylpentanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups but different core structures.

Uniqueness

The uniqueness of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities

Properties

Molecular Formula

C26H30ClN3O3

Molecular Weight

468.0 g/mol

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide

InChI

InChI=1S/C26H30ClN3O3/c27-20-10-8-9-19(17-20)18-30-23-14-5-4-13-22(23)25(32)29(26(30)33)16-7-6-15-24(31)28-21-11-2-1-3-12-21/h4-5,8-10,13-14,17,21H,1-3,6-7,11-12,15-16,18H2,(H,28,31)

InChI Key

NGWDHKGBSALBFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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